(5E)-5-(2-methoxy-5-nitrobenzylidene)imidazolidine-2,4-dione
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Overview
Description
(5E)-5-(2-methoxy-5-nitrobenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2-methoxy-5-nitrobenzylidene)imidazolidine-2,4-dione typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with imidazolidine-2,4-dione under basic or acidic conditions. Common reagents used in this reaction include sodium hydroxide or hydrochloric acid, and the reaction is usually carried out in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(2-methoxy-5-nitrobenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The imidazolidine ring can be opened under acidic or basic conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-5-(2-methoxy-5-nitrobenzylidene)imidazolidine-2,4-dione would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(2-methoxybenzylidene)imidazolidine-2,4-dione: Lacks the nitro group, which may affect its biological activity.
(5E)-5-(2-nitrobenzylidene)imidazolidine-2,4-dione: Lacks the methoxy group, which may influence its solubility and reactivity.
Uniqueness
(5E)-5-(2-methoxy-5-nitrobenzylidene)imidazolidine-2,4-dione is unique due to the presence of both methoxy and nitro groups, which can significantly impact its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and as a bioactive compound.
Properties
IUPAC Name |
(5E)-5-[(2-methoxy-5-nitrophenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-19-9-3-2-7(14(17)18)4-6(9)5-8-10(15)13-11(16)12-8/h2-5H,1H3,(H2,12,13,15,16)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVCFZNBOSHPQL-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/2\C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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